molecular formula C16H16ClNO4S B2541370 Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate CAS No. 93011-02-0

Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate

Cat. No.: B2541370
CAS No.: 93011-02-0
M. Wt: 353.82
InChI Key: GQHAAGNTLOOSRX-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate is a synthetic compound featuring a sulfonyl bridge connecting a 4-chlorophenyl group to an anilinomethylacetate ester. The sulfonyl group enhances electrophilicity and binding affinity to biological targets, while the 4-chlorophenyl substituent contributes to hydrophobic interactions. The ethyl ester group likely improves solubility and bioavailability .

Properties

IUPAC Name

ethyl 2-(N-(4-chlorophenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-2-22-16(19)12-18(14-6-4-3-5-7-14)23(20,21)15-10-8-13(17)9-11-15/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHAAGNTLOOSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with aniline, followed by the esterification of the resulting sulfonamide with ethyl bromoacetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

The compound is typically synthesized via sulfonylation reactions. A common precursor, ethyl 2-(chlorosulfonyl)acetate , reacts with 4-chloroaniline under controlled conditions (e.g., triethylamine in dichloromethane) to yield the sulfonamide intermediate. Further functionalization involves coupling with aniline derivatives (e.g., Scheme 5 in ).

Example Synthesis (Adapted from ):

StepReagents/ConditionsYield
14-Chloroaniline, ethyl 2-(chlorosulfonyl)acetate, Et<sub>3</sub>N, DCM, 0–5°C75%
2Friedel-Crafts acylation with 1,3,5-trimethoxybenzene, NaBH<sub>4</sub> reduction58%

Reactivity of the Sulfonamide Group

The sulfonamide moiety undergoes nucleophilic substitution and acid-catalyzed cleavage:

  • Alkylation : Reaction with ethyl iodide in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) introduces ethyl groups at the sulfonamide nitrogen ( ).

  • Deprotection : Treatment with 48% H<sub>2</sub>SO<sub>4</sub> at 120–122°C for 15 minutes removes the sulfonyl group, yielding 4-ethylamino derivatives ( ).

Key Reaction Data ( ):

ReactionConditionsYield
Sulfonyl group removal48% H<sub>2</sub>SO<sub>4</sub>, 120°C, 15 min77%
AlkylationEthyl iodide, K<sub>2</sub>CO<sub>3</sub>, 80°C, 8–10 h58%

Ester Hydrolysis and Functionalization

The ethyl ester group is hydrolyzed under basic conditions to form carboxylic acid derivatives, enabling further coupling:

  • Hydrolysis : NaOH in aqueous ethanol converts the ester to a carboxylic acid ( ).

  • Amidation : The acid reacts with amines (e.g., hydrazine hydrate) to form hydrazides, useful in synthesizing heterocycles like pyrazolines ( ).

Example Transformation ( ):

SubstrateReagents/ConditionsProductYield
Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetateHydrazine hydrate, EtOH, refluxHydrazide derivative68%

Electrochemical C-H Sulfonylation

Electrochemical methods enable direct sulfonylation of aromatic amines. Using a graphite anode and Pt cathode in CH<sub>3</sub>CN/H<sub>2</sub>O (9:1), the compound participates in oxidant-free C-H functionalization ( ).

Optimized Conditions ( ):

ParameterValue
Current10 mA
SolventCH<sub>3</sub>CN/H<sub>2</sub>O (9:1)
Temperature25°C
Reaction time3–18 h

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 250°C without melting ( ).

  • Solubility : Poor in water; soluble in ethyl acetate, DCM, and DMSO.

  • Purification : Column chromatography (hexane/ethyl acetate, 10:1) is standard ( ).

Scientific Research Applications

Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate has demonstrated notable biological activities, particularly as an antibacterial agent. Research indicates that compounds containing the sulfonamide group exhibit moderate to strong antibacterial effects against various pathogens, including Salmonella typhi and Bacillus subtilis . The presence of the 4-chlorophenyl moiety enhances the compound's efficacy, suggesting that modifications to this structure could lead to more potent derivatives.

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaActivity Level
This compoundSalmonella typhiModerate
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylateBacillus subtilisStrong
Other Sulfonamide DerivativesVariousWeak to Moderate

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions. A common approach includes the reaction of ethyl acetoacetate with aniline derivatives in the presence of sulfonating agents like chlorosulfonic acid. This method allows for the introduction of the sulfonamide functionality, which is crucial for enhancing biological activity.

Case Study: Synthesis Optimization

A study focused on optimizing the reaction conditions for synthesizing related compounds found that using deep eutectic solvents (DES) improved yields significantly compared to traditional solvents. The optimal conditions were identified as a molar ratio of 2:2:1 for aniline, 4-chlorobenzaldehyde, and ethyl acetoacetate at a temperature of 80 °C . This methodology not only enhances yield but also reduces environmental impact by utilizing green chemistry principles.

Potential Therapeutic Uses

Given its antibacterial properties, this compound is being explored for potential therapeutic applications in treating bacterial infections. The structural characteristics that contribute to its bioactivity make it a candidate for further development into pharmaceutical formulations.

Table 2: Potential Therapeutic Applications

Application AreaDescription
Antibacterial TreatmentsTargeting resistant bacterial strains
Drug DevelopmentModifying structure for enhanced efficacy
Agricultural ChemicalsPotential use as a pesticide or fungicide

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, making the compound useful in studies of enzyme inhibition and protein-protein interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

The compound’s analogs differ in core heterocycles, substituent positions, and functional groups, leading to distinct biological activities:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Functional Group Differences Biological Targets/Activities Reference
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate Imidazole 4-chlorophenyl, methylimidazole Imidazole core (vs. sulfonyl bridge) Sirtuin inhibition, anticancer (A549, NCI-H460)
Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyanilino)carbonyl]-6-methyl-1,4-dihydropyridinyl}sulfanyl)acetate Dihydropyridine 2-chlorophenyl, sulfanyl, methoxyanilino Sulfanyl (vs. sulfonyl), dihydropyridine core Not explicitly reported
5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide Oxadiazole 5-chlorophenyl, sulfanyl, methoxy Sulfanyl, oxadiazole core AChE, BChE, LOX enzyme inhibition
Methyl 2-([(4-chlorophenyl)sulfonyl]amino)propanoate Propanoate ester 4-chlorophenyl, sulfonyl, methyl ester Methyl ester (vs. ethyl), propanoate Not explicitly reported
Key Observations:
  • Sulfonyl vs.
  • Chlorophenyl Substitution Position : 4-Chlorophenyl derivatives (e.g., ) show stronger anticancer activity than 2-chlorophenyl analogs (), likely due to optimized steric and electronic interactions with sirtuin enzymes .
  • Heterocyclic Cores : Imidazole () and oxadiazole () cores exhibit divergent target selectivity—imidazoles inhibit nuclear sirtuins, while oxadiazoles target cholinesterases .
  • Ester Variations : Ethyl esters (e.g., target compound) may offer better metabolic stability than methyl esters (), though this requires further pharmacokinetic validation .
Anticancer Activity
  • Imidazole Derivative () : Demonstrates potent inhibition of nuclear sirtuins (docking score: −12.3 kcal/mol) and reduces viability of NSCLC cell lines (IC₅₀: 8.2 µM for A549). The 4-chlorophenyl group enhances binding stability in sirtuin active sites .
Enzyme Inhibition
  • Oxadiazole Sulfanyl Acetamide () : Shows selective inhibition of acetylcholinesterase (AChE IC₅₀: 0.45 µM) over butyrylcholinesterase (BChE IC₅₀: 1.2 µM), attributed to the sulfanyl group’s thioether flexibility and 5-chlorophenyl substitution .
Antibacterial Activity (Analog Reference)
  • Quinolone Esters (): Though structurally distinct, ester-containing compounds like 1-ethyl-6-fluoroquinolone-3-carboxylates exhibit antibacterial activity (MIC: 0.19–3.5 µg/mL), highlighting the role of esters in enhancing cell permeability .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Sulfonyl groups resist oxidative metabolism better than sulfanyl groups, which may be prone to glutathione conjugation .

Biological Activity

Ethyl 2-{[(4-chlorophenyl)sulfonyl]anilino}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide moiety, which is known for its ability to interact with various biological targets. The presence of the chlorophenyl group enhances its chemical reactivity and binding affinity to proteins.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate protein interactions. The sulfonyl group facilitates strong interactions with amino acids in target proteins, leading to enzyme inhibition. Additionally, the chlorine substituent increases binding affinity, affecting various biochemical pathways involved in cellular processes.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce cell cycle arrest in the G2/M phase in human cancer cell lines, such as A549 lung cancer cells. Treatment with this compound at concentrations around 5 µM resulted in a significant increase in G2/M phase cells while decreasing the S phase population, suggesting its potential as a chemotherapeutic agent .

2. Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. In silico analyses have shown favorable binding interactions with COX-2, indicating its potential as an anti-inflammatory drug .

3. Antibacterial Activity

This compound also demonstrates antibacterial properties. It has shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

  • Sulfonamide Group : Enhances protein binding and enzyme inhibition.
  • Chlorophenyl Substitution : Increases lipophilicity and bioavailability.
  • Ester Functionality : Allows for hydrolysis to release active metabolites.

Case Studies

  • Cell Cycle Arrest Study : A549 cells treated with this compound showed a marked increase in cyclin-B1 protein levels, indicating activation of mitotic processes and potential for targeted cancer therapy .
  • Hypolipidemic Activity : Related compounds have demonstrated hypolipidemic effects, reducing cholesterol and triglyceride levels significantly in animal models, suggesting that similar derivatives may offer cardiovascular benefits .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntibacterial Activity
This compoundHighModerateModerate
Ethyl 2-(4-chlorophenyl)acetateModerateLowWeak
Ethyl 2-(4-nitrophenylsulfonyl)acetateLowHighModerate

Q & A

Q. How to design a study probing the compound’s role in photodynamic therapy (PDT)?

  • Methodological Answer :
  • Measure singlet oxygen quantum yield (ΦΔ) using DPBF (1,3-diphenylisobenzofuran) as a trap.
  • Conduct in vitro PDT assays on cancer cell lines (e.g., HeLa) under UV/visible light.
  • Compare with control compounds lacking the sulfonyl group to isolate electronic effects .

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